11-Bromoundecanoic acid

Descripción

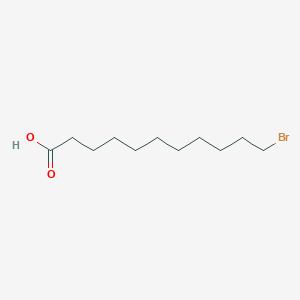

Structure

3D Structure

Propiedades

IUPAC Name |

11-bromoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDGNRWYNOEIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062658 | |

| Record name | 11-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 11-Bromoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2834-05-1 | |

| Record name | 11-Bromoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 11-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-BROMOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-bromoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-Bromodecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJ6RQ2C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 11 Bromoundecanoic Acid

Established Industrial Synthesis Routes

The primary industrial route to 11-bromoundecanoic acid involves the reaction of undecenoic acid with hydrobromic acid. google.com This method is favored for its efficiency and high yields.

The addition of hydrogen bromide (HBr) across the terminal double bond of undecenoic acid is the cornerstone of this compound synthesis. wikipedia.orggoogle.com This reaction is typically performed in a suitable solvent like toluene (B28343). wikipedia.org

The hydrobromination of undecenoic acid proceeds via an anti-Markovnikov addition, meaning the bromine atom attaches to the terminal carbon (C11) of the undecenoic acid chain. wikipedia.orglibretexts.org This regioselectivity is achieved through a free-radical mechanism, which is initiated by the presence of peroxide catalysts. libretexts.orgbyjus.com In the absence of peroxides, the reaction would follow an electrophilic addition mechanism, leading to the Markovnikov product, 10-bromoundecanoic acid, as the major product. google.comlibretexts.org The free-radical pathway is significantly faster than the electrophilic addition, ensuring the desired anti-Markovnikov product is formed in high yield. libretexts.org The reaction is highly exothermic and is often cooled to maintain control. wikipedia.org

Peroxide catalysts, such as benzoyl peroxide (BPO), are essential for initiating the free-radical chain reaction. wikipedia.orglibretexts.org The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide, forming two radicals. byjus.comchemistrysteps.com This initiation step is typically induced by heat. youtube.com

The resulting radical then abstracts a hydrogen atom from a molecule of HBr, generating a bromine radical (Br•). byjus.comchemistrysteps.com This bromine radical is the key species that attacks the electron-rich double bond of the undecenoic acid. vedantu.com The addition of the bromine radical occurs at the terminal carbon, as this results in the formation of a more stable secondary carbon radical. libretexts.orgchemistrysteps.com This radical then abstracts a hydrogen atom from another HBr molecule, yielding the final product, this compound, and regenerating a bromine radical to continue the chain reaction (propagation). libretexts.orgbyjus.com The chain reaction is terminated when two radicals combine. youtube.com

Maximizing the yield and purity of this compound requires careful control over several reaction parameters. Key factors include the choice of solvent, reaction temperature, and the concentration of the initiator.

Toluene is a commonly used solvent for this reaction. wikipedia.org The reaction temperature is a critical parameter, with a range of 80–90°C often cited as optimal for maximizing radical stability. However, some procedures advocate for lower temperatures, around 0°C, to suppress side reactions. wikipedia.org The molar ratio of HBr to undecenoic acid is also important, with a slight excess of HBr (e.g., 1.2:1) being used to prevent oligomerization. The catalyst loading is typically kept low, in the range of 0.5–1.0 wt%, to balance initiation efficiency with cost. Reaction times of 8–12 hours are generally sufficient for complete conversion. The absence of free oxygen is also crucial for achieving high yields and a pure product. google.com

Table 1: Optimized Bromination Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes radical stability. |

| HBr:Molar Ratio | 1.2:1 | Prevents oligomerization. |

| Reaction Time | 8–12 hours | Ensures complete conversion. |

| Catalyst Loading | 0.5–1.0 wt% | Balances initiation and cost. |

Several side reactions can occur during the synthesis of this compound, leading to impurities. The formation of the Markovnikov product, 10-bromoundecanoic acid, is a common competing reaction. Over-bromination can also lead to the formation of dibrominated species.

One significant side reaction is ammonolysis, which can occur if ammonia (B1221849) is present, leading to the formation of 11-aminoundecanoic acid. google.comgoogle.com This is particularly relevant as 11-aminoundecanoic acid is often the desired downstream product. wikipedia.org To mitigate this, the ammonolysis is typically carried out as a separate step after the initial bromination. wikipedia.orggoogle.com The reaction with ammonia is often performed in an aqueous solution with a large excess of ammonia to favor the formation of the primary amine. wikipedia.orggoogle.com

Peroxidation, the formation of peroxy compounds, can also be a competing reaction. To manage this, the reaction of this compound with thionyl chloride to form the acyl chloride, followed by treatment with hydrogen peroxide and pyridine, can be employed to specifically yield peroxides if desired.

On an industrial scale, the synthesis of this compound can be carried out in either batch or continuous stirred-tank reactors (CSTRs). Modern facilities often favor multi-stage CSTRs for better heat management and higher throughput. For instance, a three-reactor cascade operating at progressively increasing temperatures (e.g., 60°C → 75°C → 90°C) can achieve high conversion rates (e.g., 98% in 6 hours) while minimizing the formation of byproducts like dibrominated derivatives.

Purification of the crude product is essential to achieve the desired quality. Common techniques include:

Crystallization: Cooling the reaction mixture to 0–5°C can precipitate this compound with a purity of 90–95%. Recrystallization from solvents like light petroleum ether can further enhance purity. rsc.org

Liquid-Liquid Extraction: Partitioning the product between a solvent like ethyl acetate (B1210297) and water is an effective method for removing unreacted HBr and the catalyst.

Washing: Washing the organic phase with water is a simple and effective way to remove residual HBr. google.com

Table 2: Impurity Profile After Purification

| Impurity | Concentration (ppm) | Removal Efficiency |

|---|---|---|

| 10-Bromoundecanoic acid | 300–500 | 85% |

| Dibrominated species | <50 | 99% |

| Residual HBr | <10 | 99.9% |

Industrial Scale Production and Purification Techniques

Freezing Crystallization Methods for Enhanced Purity

Freezing crystallization has emerged as a highly effective technique for purifying this compound, offering improvements over traditional methods by reducing post-processing workload and water consumption. patsnap.com This method involves dissolving the crude product in a suitable solvent system and then lowering the temperature to selectively crystallize the target compound, leaving impurities behind in the mother liquor.

A patented direct freezing crystallization process provides a clear example of this method's application. patsnap.comgoogle.com The process begins with mixing undecylenic acid and toluene, which then reacts with hydrogen bromide. The resulting reaction liquid is then subjected to controlled freezing and crystallization. google.com This approach has been shown to yield purities as high as 98.6%. google.com

Table 1: Parameters for Direct Freezing Crystallization of this compound This interactive table details the specific conditions outlined in a patented freezing crystallization process.

| Parameter | Value/Range | Purpose |

|---|---|---|

| Initial Mixture | Undecylenic acid and toluene (1:3-4 mass ratio) | Creates the reaction solution |

| Reaction Temperature | 0 to 30 °C | Facilitates the addition reaction with HBr |

| Crystallization Temperature | -4 to -16 °C | Induces selective crystallization of the product |

| Revolving Speed | 8 round/min | Ensures proper mixing during crystallization |

| Vacuum Degree | -0.02 to -0.03 MPa | Controls the atmosphere during crystallization |

Liquid-Liquid Extraction for Removal of Byproducts (e.g., Unreacted HBr, Catalysts)

Liquid-liquid extraction is a fundamental purification step used to remove water-soluble impurities from the organic reaction mixture. After the primary synthesis, the product, typically dissolved in a non-polar solvent like toluene, is washed with water or an aqueous solution. This process effectively removes residual hydrobromic acid (HBr) and certain catalyst residues. google.com

A common approach involves partitioning the crude product between ethyl acetate and water. The this compound preferentially remains in the organic ethyl acetate layer, while the unreacted HBr and other polar byproducts are extracted into the aqueous layer. This separation is a critical step before further purification methods like crystallization to isolate the final, high-purity product. Subsequent purification steps, including crystallization and filtration, are often employed to manage and recycle the various filtrates and wash waters. google.comjustia.comgoogleapis.com

Alternative and Emerging Synthetic Approaches

Research into alternative synthetic routes for this compound is driven by the need for more efficient, safer, and environmentally friendly processes. These emerging methods aim to overcome the limitations of traditional synthesis, such as the use of harsh reagents and the generation of byproducts.

Electrochemical Bromination of Undecenoic Acid

Electrochemical synthesis represents a promising alternative for the bromination of undecenoic acid. This method uses electrical current to drive the chemical reaction, potentially reducing the need for chemical oxidizing agents and offering cleaner reaction profiles. In this process, applying a voltage of 2.5–3.0V across a solution of undecenoic acid in an HBr electrolyte can achieve yields of up to 89% with minimal byproducts.

The core principle of electrochemical halogenation involves the anodic oxidation of a halide ion to generate a reactive halogen species, which then reacts with the substrate. nih.gov This technique avoids the use of exogenous chemical oxidants and can often be conducted at ambient temperature and pressure, aligning with green chemistry principles. researchgate.net While the electrolysis of ω-bromocarboxylic acids has been studied, demonstrating that changes in experimental conditions can significantly alter the reaction products, the high capital costs associated with electrochemical setups currently limit their large-scale industrial adoption for this compound synthesis. cdnsciencepub.com

Enzymatic Catalysis in Bromination Processes

The use of enzymes as biocatalysts offers a highly specific and environmentally benign route for chemical synthesis. conicet.gov.ar In the context of producing this compound, enzymatic catalysis presents an attractive, eco-friendly alternative to traditional chemical methods. Research has explored lipase-mediated bromination in aqueous media. Lipases are a versatile class of enzymes known for their stability and ability to function in the presence of organic solvents. nih.govnih.gov

This biocatalytic approach has significant green advantages but is currently hampered by slow reaction kinetics; one study reported that 72 hours were required to achieve a 50% conversion. The high selectivity of enzymes can also be beneficial, potentially reducing the formation of unwanted byproducts. conicet.gov.armdpi.com Further research and enzyme engineering are needed to improve reaction rates and make this a viable industrial process.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several key principles are particularly relevant:

Use of Renewable Feedstocks: The primary precursor, undecenoic acid, is derived from the pyrolysis of castor oil, a non-edible, renewable crop. google.comrsc.org This positions the synthesis of this compound and its derivatives, like Nylon-11, as a more sustainable alternative to petroleum-based materials. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The traditional synthesis employs a peroxide catalyst to direct the anti-Markovnikov addition of HBr, which is more efficient than using large quantities of reagents. google.com Emerging methods focus on biocatalysis (enzymes) and electrocatalysis, which offer cleaner and more efficient pathways.

Safer Solvents and Auxiliaries: While solvents like toluene are effective, green chemistry encourages the exploration of less hazardous alternatives. Purification methods like direct freezing crystallization are being developed to minimize the large volumes of water typically used in washing steps. patsnap.comgoogle.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The ideal synthesis of this compound from undecenoic acid and HBr is an addition reaction, which has a high theoretical atom economy as all atoms of the reactants are incorporated into the single product.

By continuing to innovate in areas like enzymatic catalysis, electrochemical methods, and process optimization, the production of this compound can become progressively more sustainable and efficient.

Iii. Chemical Reactivity and Transformations of 11 Bromoundecanoic Acid

Overview of Key Reaction Types

The primary modes of reactivity for 11-bromoundecanoic acid involve transformations at its two functional groups: the alkyl bromide and the carboxylic acid. The bromine atom is susceptible to nucleophilic substitution, while the carboxylic acid group can undergo reactions such as oxidation and esterification.

The carbon-bromine bond in this compound is the primary site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. chemicalbull.comsmolecule.com

This compound can be readily converted to its corresponding hydroxy and amino derivatives.

Formation of 11-Hydroxyundecanoic Acid : The substitution of the bromine atom with a hydroxyl group is typically achieved through hydrolysis. A high yield (95%) of 11-hydroxyundecanoic acid can be obtained by refluxing this compound with an aqueous solution of potassium hydroxide (B78521). londonmet.ac.uk The reaction first forms the potassium salt of the hydroxy acid, which is then acidified to yield the final product. londonmet.ac.uk

Formation of 11-Aminoundecanoic Acid : The reaction with ammonia (B1221849), known as ammonolysis, replaces the bromine atom with an amino group to produce 11-aminoundecanoic acid. oecd.orgsmolecule.com This compound is a critical monomer for the production of the high-performance bioplastic, Polyamide 11 (Nylon-11). oecd.org The process involves reacting this compound with an excess of aqueous ammonia. google.comjustia.comwipo.int Patented methods describe a process of dispersing the acid in an aqueous ammonia solution and then gradually heating the mixture to ensure the complete consumption of the starting material while limiting the formation of secondary amine impurities. google.comjustia.comwipo.int

| Reactant | Reagent(s) | Product | Yield |

| This compound | 1. KOH (aq) 2. HCl | 11-Hydroxyundecanoic acid | 95% |

| This compound | Excess NH₃ (aq) | 11-Aminoundecanoic acid | High |

This compound serves as a precursor for the synthesis of N-halamine compounds, which have applications as antimicrobial agents. A key intermediate, 4,4-dimethyl hydantoin-undecanoic acid, is synthesized through a nucleophilic substitution reaction. nih.govnih.gov The process involves treating this compound with the potassium salt of 5,5-dimethylhydantoin (B190458). nih.govchemicalbook.comsigmaaldrich.comchemicalbook.com The nucleophilic hydantoin (B18101) anion displaces the bromide ion to form the new carbon-nitrogen bond, yielding the desired product. nih.govnih.govresearchgate.net This derivative can be further modified, for example, through chlorination, to create antimicrobial additives for polymers. nih.govnih.gov

| Reactant | Reagent | Product | Application of Product |

| This compound | Potassium salt of 5,5-dimethylhydantoin | 4,4-Dimethyl hydantoin-undecanoic acid | Precursor for antimicrobial N-halamines nih.govnih.gov |

The bromine atom of this compound can be replaced by an azide (B81097) group (N₃) through a bimolecular nucleophilic substitution (SN2) reaction. This transformation is achieved by reacting this compound with sodium azide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.org The resulting 11-azidoundecanoic acid is a useful intermediate, as the azide group can participate in further reactions, such as "click" chemistry or reduction to an amine. rsc.orgmasterorganicchemistry.com The reaction proceeds with a high yield, reported at 99%. rsc.org

| Reactant | Reagent | Solvent | Product | Yield |

| This compound | Sodium Azide (NaN₃) | DMSO | 11-Azidoundecanoic acid | 99% rsc.org |

While the carboxylic acid group is in a relatively high oxidation state, it can participate in reactions that lead to its transformation. libretexts.org However, in the context of this compound, the most notable related transformation is not a direct oxidation but an intramolecular cyclization that results in a lactone.

This compound is an excellent substrate for the synthesis of macrocyclic lactones, specifically 11-hydroxyundecanoic lactone (also known as oxacyclododecan-2-one). orgsyn.org This reaction is an intramolecular nucleophilic substitution where the carboxylate group, formed in situ, acts as the nucleophile, displacing the terminal bromine atom. orgsyn.orgorgsyn.org The reaction is typically carried out by adding a solution of this compound in dimethyl sulfoxide (DMSO) to a heated suspension of potassium carbonate in DMSO. orgsyn.org This method provides high yields (79–83%) of the 12-membered lactone. orgsyn.orgorgsyn.org A minor byproduct is the 24-membered dilactone (1,13-dioxacyclotetracosane-2,14-dione), formed from the intermolecular reaction of two acid molecules. orgsyn.org

| Reactant | Reagent(s) | Major Product | Minor Product |

| This compound | K₂CO₃, DMSO | 11-Hydroxyundecanoic lactone | 1,13-Dioxacyclotetracosane-2,14-dione |

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid functional group in this compound can undergo reduction to yield primary alcohols or aldehydes, depending on the reducing agent and reaction conditions employed.

The primary alcohol, 11-bromo-1-undecanol, can be synthesized from this compound. One documented method involves the use of borane (B79455) dimethyl sulfide (B99878) complex in tetrahydrofuran (B95107) (THF). rsc.org In a typical procedure, this compound is dissolved in THF, and borane dimethyl sulfide is added dropwise at room temperature. The reaction is stirred overnight, followed by quenching with hydrochloric acid to yield 11-bromo-1-undecanol. rsc.org

Generally, the reduction of carboxylic acids to primary alcohols can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through an aldehyde intermediate. However, the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further, making its isolation difficult under these conditions. libretexts.org

To obtain an aldehyde from a carboxylic acid, a less reactive reducing agent is required. While direct reduction to an aldehyde is challenging, a common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting acid chloride can then be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is selective for the reduction of the acid chloride and reacts much slower with the aldehyde product, allowing for its isolation. libretexts.org

Mechanistic Studies of Reactions Involving this compound

The bifunctional nature of this compound makes it a valuable substrate for investigating reaction mechanisms, particularly in polymerization and palladium-catalyzed reactions.

This compound has been utilized in studies of Palladium(II)-catalyzed C(sp³)–H dienylation reactions. rsc.org In this protocol, the reaction proceeds via the formation of a C-H activated palladacycle intermediate. rsc.org Research has shown that this compound can be successfully converted to its corresponding dienylated product with a 70% yield. rsc.org

Mechanistic investigations have revealed that the formation of the palladacycle is a readily reversible process under the reaction conditions. rsc.org Further studies probing the mechanism confirmed that both dimeric palladium intermediates and the five-membered palladacycle are catalytically competent. When reacted with an allenyl acetate (B1210297), both intermediates furnished the corresponding diene products in high yields, indicating their kinetic and chemical compatibility with the catalytic cycle. rsc.org

This compound serves as a key monomer in demonstrating the feasibility of step-growth polymerization to form polyesters. acs.orgresearchgate.netepa.gov The polymerization process relies on the efficient substitution reaction between the carboxylic acid terminus of one monomer and the carbon-bromide terminus of another under alkaline conditions. acs.orgresearchgate.net This polycondensation technique results in the formation of a polyester (B1180765) chain. acs.orgresearchgate.netepa.gov

Further studies have explored using this compound attached to polymer supports in an effort to synthesize catenated polymers. kpi.ua The mechanism for chain extension in this system involves intermolecular alkylation, where the carboxylate anion of one polymer-supported chain displaces the bromine atom of a neighboring chain. Cyclization can then occur via intramolecular alkylation, where a terminal carboxylate anion displaces the bromine atom of the same polyester chain. kpi.ua

Table 1: Polymerization Characteristics of this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Polymer | Monomer(s) | Polymerization Type | Key Finding |

|---|---|---|---|

| P1 | This compound | Step-growth polyesterification | Demonstrates feasibility of the method. acs.orgresearchgate.netepa.gov |

| P2-P5 | This compound & 6-bromohexanoic acid | Random copolymerization | Crystallization and melting temperatures correlate with monomer ratio. acs.org |

Derivatization Strategies and Their Academic Relevance

The dual functionality of this compound allows for a wide range of derivatization strategies, which are of significant academic interest for synthesizing novel compounds.

Esterification of the carboxylic acid group is a common derivatization strategy. The formation of methyl 11-bromoundecanoate is a key step in the synthesis of various other compounds. researchgate.netchembk.com This reaction is typically achieved by reacting this compound with methanol. chembk.com The process can be carried out under basic conditions. chembk.com For instance, a reported synthesis treated 12.0 grams of this compound to yield methyl 11-bromoundecanoate in over 90% yield. prepchem.com

The synthesis of novel betaines, for example, begins with the conversion of this compound into methyl 11-bromoundecanoate. This methyl ester then undergoes further reactions with various amines to form secondary and tertiary amine esters, which are precursors to the final betaine (B1666868) products. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 11-aminoundecanoic acid |

| 11-bromo-1-undecanol |

| This compound |

| 11-hydroxyundecanoic acid |

| 6-bromohexanoic acid |

| Borane dimethyl sulfide |

| Hydrochloric acid |

| Lithium aluminum hydride |

| Lithium tri-tert-butoxyaluminum hydride |

| Methanol |

| Methyl 11-bromoundecanoate |

| Palladium |

Formation of Acid Chlorides as Intermediates

A key transformation of this compound involves its conversion into the corresponding acid chloride, 11-bromoundecanoyl chloride. This intermediate is significantly more reactive than the parent carboxylic acid, making it a crucial precursor for subsequent acylation reactions.

The synthesis is typically achieved by treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂). prepchem.com In a representative procedure, recrystallized this compound is refluxed with an excess of thionyl chloride for several hours. prepchem.com Following the reaction, the excess thionyl chloride is removed through vacuum distillation. The resulting crude 11-bromoundecanoyl chloride is then purified by distillation under a higher vacuum to yield the pure product. prepchem.com

Table 1: Synthesis of 11-Bromoundecanoyl Chloride

| Reactant | Reagent | Molar Ratio (Acid:Reagent) | Reaction Time | Purification Method |

|---|---|---|---|---|

| This compound | Thionyl Chloride | 1:2 | 3 hours (reflux) | Vacuum Distillation |

Data sourced from PrepChem.com. prepchem.com

The resulting compound, 11-bromoundecanoyl chloride (C₁₁H₂₀BrClO), is a valuable reagent for introducing the 11-bromoundecanoyl group into other molecules. oakwoodchemical.comguidechem.comnih.gov

Synthesis of Betaines from this compound

This compound serves as a foundational material for the synthesis of novel betaines, a class of zwitterionic compounds with applications as surfactants. researchgate.netnih.gov A multi-step synthesis route has been developed to produce a new class of this compound-based betaines. researchgate.net

The synthesis proceeds through four main steps:

Esterification: this compound is first converted to its methyl ester, methyl 11-bromoundecanoate. researchgate.net

Amination: The resulting ester is reacted with various aliphatic amines. This step can produce secondary amine monoesters or tertiary amine mono- and diesters, depending on the amine used. researchgate.net

Quaternization: The amine esters are then treated with methyl iodide to form quaternary ammonium (B1175870) salts, known as monoesterquats and diesterquats. researchgate.net

Saponification: Finally, the esterquats are saponified using a base like lithium hydroxide (LiOH) to hydrolyze the ester group, yielding the final betaine products. researchgate.net

The structures of the synthesized betaines are confirmed using various analytical techniques, including Fourier Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and mass spectrometry. researchgate.net

Table 2: Aliphatic Amines Used in Betaine Synthesis from Methyl 11-Bromoundecanoate

| Amine |

|---|

| Hexylamine |

| Dodecylamine |

| Octadecylamine |

| Dioctylamine |

| Dicyclohexylamine |

Data sourced from ResearchGate. researchgate.net

These novel betaines have been investigated for their surface-active properties and antimicrobial activities. researchgate.netvjs.ac.vn

Conjugation with Phenolic Acids for Novel Lipid Derivatives

The dual functionality of this compound makes it an ideal linker for creating novel phenolic lipids. Researchers have synthesized new monoacylglycerol (MAG)-based phenolic lipids by conjugating this compound with a variety of phenolic acids. mdpi.comresearchgate.net

In this synthetic strategy, this compound acts as a scaffold, which is first coupled with solketal (B138546) (isopropylidene glycerol) and then with a phenolic acid. mdpi.combohrium.com This process yields structured lipids where the phenolic moiety is covalently linked to a lipid backbone. These novel derivatives have been characterized by spectroscopic methods and evaluated for their antioxidant and antimicrobial properties. mdpi.com For instance, the sinapyl MAG derivative demonstrated notable antioxidant activity. mdpi.com

Table 3: Phenolic Acids Conjugated with this compound Derivatives

| Phenolic Acid |

|---|

| 4-Hydroxybenzoic acid |

| Vanillic acid |

| Syringic acid |

| Cinnamic acid |

| p-Coumaric acid |

| Sinapic acid |

| 4-Fluorocinnamic acid |

| 4-Hydroxyphenylacetic acid |

| 3-(4-Hydroxyphenyl)propanoic acid |

| Dihydrocaffeic acid |

Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net

This approach allows for the creation of tailored lipid derivatives with enhanced functionalities derived from the incorporated phenolic acids, with potential applications in the food and cosmeceutical industries. mdpi.com

Functionalization for Surface Modification

This compound is utilized to functionalize surfaces and materials, imparting new properties such as antimicrobial activity and altered hydrophilicity/organophilicity. pacificbiochem.com The carboxylic acid group can anchor the molecule to a surface, like a metal or a mineral filler, while the terminal bromine atom is available for further chemical modification. pacificbiochem.com

A specific application involves the creation of antimicrobial fillers for polymer composites. nih.gov In one study, this compound was reacted with the potassium salt of dimethylhydantoin (DMH) to synthesize 4,4-Dimethylhydantoin-undecanoic acid (DMH-UA). nih.gov This new bifunctional compound was then coated onto the surface of calcium carbonate (CaCO₃) fillers. The coating process renders the filler surface organophilic and, upon treatment with chlorine bleach, transforms the hydantoin moiety into an N-halamine. nih.gov N-halamines are known for their potent antimicrobial properties. The resulting coated fillers (Cl-DMH-UA-CaCO₃) provide sustained antimicrobial and biofilm-controlling activity when incorporated into materials like cellulose (B213188) acetate. nih.gov

In another approach, this compound has been used as a starting material in the synthesis of biobased anionic surfactants. These surfactants were prepared from vinylguaiacol and this compound, with an amino acid head group incorporated to improve hydrophobicity and bioavailability. researchgate.net Such surfactants exhibit properties like emulsion stability and calcium tolerance, making them potential replacements for conventional surfactants in various industrial applications. researchgate.net

Iv. Applications of 11 Bromoundecanoic Acid in Advanced Materials Science

Polymer Chemistry and Materials Development

In the realm of materials science, 11-bromoundecanoic acid is primarily valued for its role as a monomer or a precursor to monomers used in the production of commercially significant polymers like polyamides and emerging bioplastics.

This compound is an essential intermediate in the production of 11-aminoundecanoic acid, the direct monomer for Polyamide 11, commonly known as Nylon-11. wikipedia.orgwikipedia.orggoogle.com This bioplastic, derived from renewable castor oil, is prized for its excellent thermal stability, mechanical strength, and chemical resistance. wikipedia.orgarkema.com The synthesis pathway involves the conversion of undecylenic acid, obtained from castor oil, into this compound, which is then transformed into the crucial amino acid monomer. wikipedia.orgoecd.org

The conversion of this compound to 11-aminoundecanoic acid is achieved through a process known as ammonolysis. wipo.intgoogle.comjustia.com This nucleophilic substitution reaction involves treating this compound with a large excess of aqueous ammonia (B1221849). wikipedia.orggoogle.com The process typically includes dispersing the molten or non-molten this compound in an aqueous ammonia solution, followed by a reaction under stirred and gradually heated conditions. wipo.intgoogle.comjustia.com This controlled heating strategy is crucial for driving the reaction to completion and obtaining high yields of 11-aminoundecanoic acid, the monomer unit for Nylon-11. google.comgoogle.com

| Reactant | Reagent | Product | Byproduct |

| This compound | Aqueous Ammonia | 11-Aminoundecanoic acid | Ammonium (B1175870) bromide |

A significant challenge in the ammonolysis process is the formation of impurities, which can affect the final quality of the Polyamide 11. google.com The primary impurity of concern is a secondary amine, aminodiundecanoic acid (NH[(CH₂)₁₀COOH]₂), formed when a molecule of the product, 11-aminoundecanoic acid, acts as a nucleophile and reacts with a molecule of the starting material, this compound. google.comgoogle.comgoogle.com Another potential side reaction is the formation of 11-hydroxyundecanoic acid. google.comgoogle.com

To minimize these secondary reactions, specific process conditions are employed. wipo.intgoogle.comjustia.com Key strategies include:

Using a large excess of aqueous ammonia: This ensures that the concentration of ammonia is significantly higher than that of 11-aminoundecanoic acid, making it the statistically favored nucleophile. justia.com

Controlling reaction temperature: A gradual, non-isothermal heating profile helps to manage the reaction rate and selectivity, limiting the formation of byproducts. google.com

Maintaining a heterogeneous aqueous medium: This approach can reduce the concentration of both this compound and 11-aminoundecanoic acid in the reaction medium, thereby suppressing the rate of the secondary amine-forming reaction. justia.comgoogle.com

By carefully controlling these parameters, the level of impurities like aminodiundecanoic acid can be significantly reduced, ensuring the high purity of the 11-aminoundecanoic acid monomer required for producing high-quality Nylon-11. google.comgoogle.com

Beyond its role in polyamide synthesis, this compound is also utilized directly as a monomer in polyesterification reactions to create novel bioplastics. epa.gov This step-growth polymerization method leverages the reaction between the carboxylic acid group of one monomer and the terminal bromine of another under alkaline conditions to form ester linkages. epa.gov This approach opens avenues for producing biobased polyesters with unique properties derived from castor oil. epa.gov

To tailor the properties of the resulting bioplastics, this compound can be copolymerized with other bromo-functionalized monomers. For instance, random copolymers have been synthesized by reacting this compound with 6-bromohexanoic acid in various feed ratios. epa.gov This allows for the precise control of the chemical composition of the polymer backbone, which in turn influences the material's macroscopic properties. epa.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

| This compound | 6-Bromohexanoic acid | Step-growth polyesterification | Random Copolyester |

The composition of these copolymers directly impacts their thermal properties and crystallinity. Research has shown a linear positive correlation between the crystallization temperature (Tc) and melting temperature (Tm) of the copolymers and the molar fraction of this compound. epa.gov Higher content of the longer-chain this compound monomer contributes to better crystallinity in the bioplastic, as confirmed by differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) analyses. epa.gov

The degradation behavior of these biobased polyesters is a critical factor for their application and environmental impact. The degradation process is influenced by both internal and external factors. The inherent hydrophobicity of the polymer chains can hinder degradation, while an external basic environment can promote it. epa.gov Therefore, both the chemical composition of the copolymer and the alkalinity of the surrounding environment are essential factors that can be used to control the degradation profiles of these advanced materials. epa.gov The crystallinity of a polymer also plays a role, as the more ordered crystalline regions are generally more resistant to degradation than the amorphous regions. researchgate.net

Development of Biodegradable Materials

This compound is a crucial precursor in the synthesis of monomers for bio-based polyamides, a class of polymers that can exhibit biodegradability under certain conditions. The primary route involves the conversion of this compound to 11-aminoundecanoic acid, the monomer used to produce Polyamide 11, commonly known as Nylon-11.

The synthesis process typically involves a nucleophilic substitution reaction where the bromine atom on the 11th carbon is replaced by an amino group. This transformation converts the haloalkanoic acid into an amino acid, which can then undergo self-condensation polymerization. In this polymerization, the carboxylic acid group of one monomer reacts with the amino group of another, forming an amide linkage and releasing a molecule of water. This process is repeated to form long polyamide chains.

Nylon-11 is valued for its excellent thermal stability, mechanical strength, and chemical resistance. As it is derived from renewable resources (castor oil being the traditional starting material for its monomer), it is considered a bioplastic. While not rapidly biodegradable in all environments, it is susceptible to microbial degradation under specific conditions, such as in composting or anaerobic digestion facilities, positioning it as a more environmentally benign alternative to petroleum-based plastics. Research in the field focuses on enhancing the biodegradability of such polymers by modifying their structure or by creating composites with more readily degradable materials.

Synthesis of Antimicrobial Fillers for Polymer Composites

The bifunctional structure of this compound makes it an excellent starting material for synthesizing antimicrobial agents that can be incorporated as fillers into polymer composites. These composites are of significant interest for applications in healthcare, food packaging, and high-touch surfaces where inhibiting microbial growth is critical.

A notable example is the synthesis of N-halamine precursors derived from this compound. N-halamines are compounds containing one or more nitrogen-halogen covalent bonds that act as powerful, rechargeable biocides. A research pathway has utilized this compound to create a bi-functional compound, 4,4-dimethyl hydantoin-undecanoic acid (DMH-UA). nih.gov This molecule combines the long, hydrophobic undecanoic acid chain with the hydantoin (B18101) ring, which can be subsequently halogenated to form an active N-halamine.

The synthesis involves reacting this compound with the potassium salt of 5,5-dimethylhydantoin (B190458) (DMH) in a solvent like N,N-dimethyl formamide (B127407) (DMF). nih.gov The resulting DMH-UA can then be used to treat inorganic filler particles, such as calcium carbonate (CaCO₃). nih.gov The carboxylic acid end of DMH-UA anchors the molecule to the filler surface, while the hydantoin group is exposed. This treated filler, when incorporated into a polymer matrix (e.g., cellulose (B213188) acetate), creates a composite material with antimicrobial properties. The antimicrobial activity is imparted by chlorinating the hydantoin rings on the filler to create the N-halamine structure. nih.gov

| Step | Reactants | Product | Purpose |

| 1 | 5,5-dimethylhydantoin (DMH), Potassium Hydroxide (B78521) (KOH) | Potassium salt of DMH | Preparation of the nucleophile |

| 2 | Potassium salt of DMH, this compound (BUA) | 4,4-dimethyl hydantoin-undecanoic acid (DMH-UA) | Synthesis of the bifunctional antimicrobial precursor |

| 3 | DMH-UA, Calcium Carbonate (CaCO₃) | DMH-UA-CaCO₃ | Anchoring the precursor to the inorganic filler |

| 4 | DMH-UA-CaCO₃, Chlorine Bleach | Cl-DMH-UA-CaCO₃ | Activation of the filler to its antimicrobial N-halamine form |

This method effectively creates a reservoir of antimicrobial power within the polymer composite, providing a durable and potent defense against microbial contamination.

Attempts to Prepare Catenated Polymers

The preparation of catenated polymers, or poly[n]catenanes, represents a frontier in polymer chemistry, focusing on creating materials with mechanically interlocked chain structures rather than covalent bonds along the polymer backbone. These structures, resembling microscopic chain links, are expected to have unique physical and mechanical properties.

The synthesis of poly[n]catenanes is exceptionally challenging. A prominent strategy involves the use of metallosupramolecular polymers as templates. nih.gov This approach typically uses a mixture of pre-formed macrocycles (rings) and linear, thread-like bifunctional monomers. nih.govresearchgate.net Under the influence of metal ions that coordinate the units, these components self-assemble into a polymer chain where the linear monomers are threaded through the macrocycles. The final and most critical step is a ring-closing reaction of the threaded linear monomers, which interlocks them with the adjacent macrocycles to form the catenated chain. nih.gov

While no specific synthesis of a catenated polymer using this compound has been documented in readily available literature, its structure is theoretically relevant to this field. As a long-chain bifunctional molecule, it possesses the fundamental "thread-like" character required in these template-driven syntheses. The carboxylic acid and bromo groups at its ends could be modified into reactive sites suitable for a ring-closing reaction, such as olefin metathesis. nih.gov In a hypothetical scenario, derivatives of this compound could be designed to thread through macrocyclic compounds, with a subsequent intramolecular reaction locking the structure into a permanent mechanical bond. However, this remains a speculative application, highlighting a potential area for future research rather than an established use.

Nanotechnology Applications

Use in Multiwalled Carbon Nanotube Dispersion Stabilization

Multiwalled carbon nanotubes (MWCNTs) possess extraordinary mechanical and electrical properties, but their application is often hindered by their poor solubility and tendency to aggregate in bundles due to strong van der Waals forces. To overcome this, surface functionalization is employed to improve their dispersion in various solvents and polymer matrices.

This compound is a candidate for the covalent functionalization of MWCNTs. The process typically begins with the oxidation of the nanotubes using strong acids (e.g., nitric acid), which creates defect sites and opens the tube caps, introducing carboxylic acid (-COOH) groups onto their surface. nih.govnih.gov These surface-bound carboxyl groups can then serve as anchor points for further chemical reactions.

The carboxylic acid group of this compound can be converted into a more reactive derivative, such as an acyl chloride or an ester, which can then react with hydroxyl or amino groups on a modified MWCNT surface. Alternatively, the -COOH groups on the oxidized MWCNT can be activated to react with an amino-functionalized derivative of this compound to form a stable amide linkage.

V. Biomedical and Biochemical Research Applications

Precursor for Biologically Active Molecules and Drug Development

The ability to selectively modify both the carboxyl and bromo groups makes 11-bromoundecanoic acid a valuable starting material for the synthesis of novel, biologically active compounds.

Long-chain fatty acids are crucial energy sources and signaling molecules, and their metabolism is often dysregulated in diseases like cancer, diabetes, and cardiovascular conditions nih.govmdpi.commdpi.com. To study these metabolic pathways, researchers utilize modified fatty acid analogues, often labeled with isotopes, that can be traced within biological systems.

This compound is an ideal precursor for creating such tracers. The long alkyl chain mimics natural fatty acids, allowing it to be recognized and processed by cellular machinery. The terminal bromine can be substituted with a variety of functional groups, including radiolabels for imaging techniques like Positron Emission Tomography (PET). For instance, synthetic strategies used to create carbon-11 (B1219553) labeled fatty acids, such as [¹¹C]palmitic acid, often involve the reaction of an organometallic precursor with [¹¹C]CO2 or [¹¹C]CH3I cornell.edumdpi.com. This compound can be converted into a suitable organometallic reagent (e.g., a Grignard or organozinc reagent) which can then be reacted with a carbon-11 source to produce a terminally labeled fatty acid. These radiolabeled derivatives allow for the non-invasive, real-time visualization of fatty acid uptake and metabolism in tissues like the myocardium, providing critical insights into cardiac function and disease nih.gov.

One documented application highlights its use in synthesizing 11-hydroxytetradecanoic acid, demonstrating its utility as a chain-extension precursor for generating other fatty acid derivatives chemdad.comjpharmachem.com.

Understanding enzyme function and inhibition is fundamental to drug discovery. This often requires the synthesis of specific substrates or inhibitors to probe the active site of an enzyme. This compound has been explicitly used in the synthesis of 11-phenoxyundecyl phosphate (B84403) chemdad.comjpharmachem.com. This molecule, which combines a long hydrophobic tail with a phosphate head group, can act as a mimic of natural lipid phosphates.

A key application of this derivative is in the study of glycosyltransferases, enzymes that are critical for the biosynthesis of complex carbohydrates like the O-antigenic polysaccharides in Gram-negative bacteria. Researchers have synthesized P¹-(11-phenoxyundecyl)-P²-(2-acetamido-2-deoxy-α-D-galactopyranosyl) diphosphate, using the phenoxyundecyl moiety derived from this compound as a hydrophobic lipid anchor researchgate.net. This synthetic lipid acceptor serves as a crucial tool for the biochemical characterization of enzymes like N-acetylgalactosaminyl transferase (GalNAcT), allowing for the investigation of reaction mechanisms and substrate specificity researchgate.net. Such studies are vital for understanding bacterial cell wall synthesis and developing new antimicrobial agents. The phenoxyalkyl phosphate structure is also relevant in the study of protein tyrosine phosphatases (PTPs), where analogous phenylphosphate compounds are used as substrates to evaluate enzyme activity and identify potential inhibitors nih.govnih.gov.

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of new therapeutic agents with novel mechanisms of action nih.gov. This compound has been employed as a key reactant in the synthesis of at least two distinct classes of potential antimalarial compounds.

Hydroxy-Substituted Naphthoquinone Cations: Naphthoquinones are a well-established class of compounds with significant antimalarial activity, believed to interfere with the parasite's electron transport chain redalyc.org. This compound has been used as a reactant to prepare hydroxy-substituted naphthoquinone cations that exhibit antiplasmodial properties chemdad.comjpharmachem.com. The long alkyl chain derived from this compound enhances the lipophilicity of the final compound, which can facilitate its transport across parasite membranes to reach its intracellular target.

Trifluorinated Quinolone Analogues: Quinolone-based drugs, such as chloroquine, have been mainstays of malaria treatment for decades nih.gov. To overcome resistance, medicinal chemists create new analogues with modified structures. In one synthetic route, this compound was converted to CF₃(CH₂)₁₀Br. This trifluorinated undecyl bromide was then used to alkylate a quinolone core, producing 7-methoxy-2-methyl-3-(11,11,11-trifluoroundecyl)-4(1H)-quinolone, a novel compound designed for antimalarial evaluation nih.gov. The terminal trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the drug.

| Precursor | Intermediate/Strategy | Target Compound Class | Therapeutic Target |

| This compound | Alkylation of naphthoquinone | Hydroxy-substituted naphthoquinone cations | Plasmodium falciparum |

| This compound | Conversion to CF₃(CH₂)₁₀Br | Trifluorinated 4(1H)-quinolones | Plasmodium falciparum |

This table summarizes the application of this compound in the development of antimalarial agents.

Expanding on the application mentioned above, this compound is a valuable tool for imparting lipophilicity to polar, biologically active scaffolds like naphthoquinones. The 1,4-naphthoquinone (B94277) core is a privileged pharmacophore known to impart anticancer, antibacterial, and antiprotozoal properties nih.govmdpi.com.

The synthesis of novel derivatives often involves the alkylation of a hydroxy-naphthoquinone, such as lawsone (2-hydroxy-1,4-naphthoquinone), with an alkyl halide. While direct alkylation with this compound has proven challenging under certain conditions, its corresponding ester, ethyl 11-bromoundecanoate, has been successfully used torvergata.it. In this approach, two molecules of hydroxynaphthoquinone condense with one molecule of the alkyl bromide ester to form complex pentacyclic structures known as KuQuinones torvergata.it. The ester can subsequently be hydrolyzed to yield a terminal carboxylic acid, which serves as an anchoring group to attach the dye-like molecule to semiconductor surfaces for applications in dye-sensitized solar cells torvergata.it. In the context of drug development, this same long alkyl chain is used to create potent antiplasmodial agents, demonstrating the versatility of the undecanoic acid backbone in different fields of chemical research chemdad.comjpharmachem.com.

Chemical Biology and Drug Delivery Systems

Beyond its role as a precursor for soluble drugs, this compound is also a building block for constructing sophisticated drug delivery vehicles.

Liposomes are microscopic spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release nih.govnih.govmdpi.com. The therapeutic efficacy of liposomes can be dramatically enhanced by functionalizing their surface with targeting ligands (such as antibodies or peptides) that direct the vesicle to specific cells or tissues, a strategy known as active targeting nih.govnih.gov.

This compound is an excellent starting material for synthesizing the custom lipids and surfactants needed for this functionalization. Its bifunctional nature is key:

The carboxylic acid group can be coupled to the head group of a phospholipid (like phosphatidylethanolamine) or another lipid structure, allowing it to be integrated into the liposome's bilayer membrane.

The terminal bromine atom provides a reactive handle on the outer surface of the liposome. This handle can be used for post-formation conjugation chemistry to attach targeting molecules, polymers like polyethylene (B3416737) glycol (PEG) for stealth properties, or other functional moieties.

Furthermore, this compound can be used to synthesize novel surfactants, such as betaines researchgate.net. Betaines are zwitterionic surfactants that can be incorporated into liposomal formulations to modify their surface charge and stability. The synthesis involves converting this compound into its methyl ester, reacting it with various amines to form tertiary amine esters, quaternizing with methyl iodide, and finally saponifying to yield the betaine (B1666868) structure researchgate.net. These custom-synthesized surfactants demonstrate how a simple precursor can be elaborated into functional components for advanced drug delivery systems.

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules to form a single hybrid, where at least one of the components is a biomolecule. This compound serves as a valuable bifunctional linker in this field, possessing a terminal carboxylic acid and a terminal alkyl bromide. These functional groups allow for stepwise reactions to tether various molecules to biological targets.

The carboxylic acid group of this compound is a key functional handle for its attachment to peptides and proteins. The fundamental reaction for this conjugation is the formation of an amide bond between the carboxylic acid of the linker and a primary amine group on the biomolecule. thermofisher.com Lysine residues, with their primary amine-containing side chains, are the most common targets for this type of conjugation on the surface of proteins. cytometry.me Additionally, the N-terminus of every peptide and protein chain presents a primary amine that is also available for reaction. cytometry.me

The process typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine group. thermofisher.com Common methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which react with the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then rapidly displaced by the protein's amine group, resulting in a stable amide bond and covalently linking the 11-carbon chain to the biomolecule. This strategy effectively attaches the alkyl bromide end of the this compound to the protein or peptide, making it available for subsequent modifications or for imparting specific properties, such as hydrophobicity, to the bioconjugate.

This compound can serve as a precursor in the synthesis of modified fatty acids used to create fluorescently labeled phospholipids (B1166683). These fluorescent phospholipids are instrumental in studying the structure and dynamics of biological membranes. thermofisher.com The general strategy involves utilizing the terminal alkyl bromide for the introduction of a fluorophore, while the carboxylic acid end is used to construct the phospholipid backbone.

Fluorescent fatty acid analogs are often created by linking a fluorophore to the terminal (omega) carbon atom. thermofisher.com The bromine atom on this compound can be substituted by a nucleophilic fluorescent dye or a linker group that can then be coupled to a fluorophore. Common fluorophores used for these applications include nitrobenzoxadiazole (NBD), BODIPY, and pyrene. thermofisher.com Once the fluorescently tagged undecanoic acid is synthesized, its carboxylic acid group can be incorporated into a phospholipid structure, typically at the sn-1 or sn-2 position of the glycerol (B35011) backbone. These resulting fluorescent phospholipids can be incorporated into liposomes or cell membranes, allowing researchers to probe the lipid environment, measure membrane fluidity, and track lipid trafficking in living cells. thermofisher.com

Antimicrobial and Anti-biofilm Activity Studies

The unique structure of this compound makes it a useful starting material for the synthesis of novel antimicrobial agents. Its long hydrocarbon chain provides lipophilicity, which facilitates interaction with microbial cell membranes, while the functional groups at either end can be modified to create amphiphilic compounds with potent biological activity.

Researchers have synthesized a novel class of betaines from this compound and evaluated their antimicrobial and anti-biofilm capabilities. researchgate.net The synthesis involved a multi-step process beginning with the conversion of this compound to its methyl ester, followed by reactions with various aliphatic amines to create tertiary amine esters. These intermediates were then quaternized with methyl iodide to form esterquats, which were subsequently saponified to yield the final betaine products. researchgate.net

The resulting betaines were tested against a range of pathogenic bacteria and fungi. Several of the synthesized compounds demonstrated good to moderate antimicrobial activity. researchgate.net Some betaines also exhibited significant anti-biofilm activity against the tested pathogenic microbial and fungal strains, with IC₅₀ values (the concentration required to inhibit 50% of biofilm formation) ranging from 2.1 to 25.3 µg/mL. researchgate.net

| Activity Type | Effective Concentration Range (µg/mL) | Reference |

|---|---|---|

| Antibacterial (MIC) | 3.9–31.2 | researchgate.net |

| Antifungal (MIC) | 7.8–62.4 | researchgate.net |

| Anti-biofilm (IC₅₀) | 2.1–25.3 | researchgate.net |

During the synthesis of the aforementioned betaines, the antimicrobial properties of the intermediate compounds—derivatives of this compound—were also assessed. researchgate.net These derivatives included amine esters and quaternized ammonium (B1175870) compounds (esterquats). researchgate.net

Notably, certain intermediate derivatives displayed potent antimicrobial activity, in some cases exceeding that of the final betaine products. One amine ester and one esterquat, in particular, showed strong activity against pathogenic Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the ranges of 3.9–15.6 µg/mL and 1.9–7.8 µg/mL, respectively. researchgate.net Furthermore, the esterquat derivative also demonstrated promising antifungal activity against several Candida strains, with an MIC value of 7.8 µg/mL, which was comparable to the standard antifungal drug Miconazole. researchgate.net These findings highlight the potential of various derivatives of this compound as effective antimicrobial agents.

| Derivative Type | Target Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Amine Ester | Gram-positive bacteria | 3.9–15.6 | researchgate.net |

| Esterquat | Gram-positive bacteria | 1.9–7.8 | researchgate.net |

| Candida species | 7.8 | researchgate.net |

Vi. Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 11-Bromoundecanoic acid, providing unambiguous information about the carbon-hydrogen framework. researchgate.netcore.ac.uk Both ¹H NMR and ¹³C NMR spectra are utilized to confirm the presence and connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons. The proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a high chemical shift. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) and the carboxylic acid (-CH₂COOH) exhibit distinct triplets due to coupling with neighboring methylene groups. The remaining methylene protons in the long alkyl chain overlap to form a complex multiplet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the carboxylic acid is observed at the lowest field, while the carbon atom bonded to the bromine atom appears at a characteristic chemical shift. The other methylene carbons along the chain are resolved in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -C OOH | - | ~180 |

| -COO H | ~12.0 (broad singlet) | - |

| α-CH₂ (-C H₂COOH) | ~2.35 (triplet) | ~34.0 |

| β-CH₂ (-CH₂C H₂COOH) | ~1.63 (multiplet) | ~24.7 |

| Interior CH₂'s | ~1.2-1.4 (multiplet) | ~28-29 |

| ω-1 CH₂ (-C H₂CH₂Br) | ~1.85 (multiplet) | ~32.8 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential technique for determining the molecular weight of this compound and assessing its purity. The compound has a molecular formula of C₁₁H₂₁BrO₂ and a molecular weight of approximately 265.19 g/mol . nih.govnist.govsigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound shows a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nist.gov This results in the molecular ion peak (M⁺) and other bromine-containing fragment ions appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule. Common fragmentation patterns involve the loss of the bromine atom, the carboxylic acid group, and cleavage of the alkyl chain.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. thermofisher.comucdavis.edu The spectrum displays characteristic absorption bands that confirm the presence of the carboxylic acid and the alkyl bromide functionalities.

The most prominent features in the FT-IR spectrum are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. instanano.comlibretexts.orgvscht.cz The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The C-O stretching and O-H bending vibrations also produce bands in the fingerprint region.

The presence of the long alkyl chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The C-Br stretching vibration is expected to appear as a band in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Alkyl Chain | C-H stretch | 2850-2960 | Strong |

| Alkyl Chain | C-H bend | ~1465 | Medium |

Differential Scanning Calorimetry (DSC) for Thermal Properties of Derived Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the thermal properties of polymers derived from this compound, such as polyamides or polyesters. eag.commdpi.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions. azom.comhu-berlin.de

For semi-crystalline polymers, a typical DSC thermogram will show:

Glass Transition Temperature (Tg): An endothermic shift in the baseline corresponding to the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of the polymer. azom.comhu-berlin.de

Crystallization Temperature (Tc): An exothermic peak observed during cooling from the melt, representing the heat released as the polymer chains organize into crystalline structures. azom.com

Melting Temperature (Tm): An endothermic peak observed during heating, indicating the temperature at which the crystalline domains melt. azom.comhu-berlin.de

For example, in studies of Polyamide 11 (PA 11), which is synthesized from 11-aminoundecanoic acid (a derivative of 11-undecanoic acid), DSC is used to determine its melting temperature and glass transition temperature, which are critical for its processing and application. researchgate.net The degree of crystallinity can also be estimated from the enthalpy of melting. eag.comazom.com

Wide-Angle X-ray Diffraction (WAXD) for Polymer Crystallinity Assessment

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a powerful technique for assessing the degree of crystallinity in semi-crystalline polymers derived from this compound. azom.comcolab.ws The physical and mechanical properties of a polymer are significantly influenced by its nanostructure and level of crystallinity. azom.com

In a WAXD experiment, a beam of X-rays is directed at the polymer sample. The ordered, crystalline regions of the polymer diffract the X-rays at specific angles, producing sharp peaks in the diffraction pattern. In contrast, the disordered, amorphous regions scatter the X-rays diffusely, resulting in a broad halo.

By analyzing the diffraction pattern, the degree of crystallinity can be calculated by separating the areas corresponding to the crystalline peaks from the area of the amorphous halo. azom.com This provides a quantitative measure of the crystalline fraction within the polymer, which complements the thermal data obtained from DSC. azom.comcolab.wscapes.gov.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical method used to separate, identify, and quantify individual components within a complex mixture. jetir.org In the context of natural products, GC-MS is widely used for phytochemical profiling. dlsu.edu.phphytojournal.com

Research has shown the presence of this compound in the phytochemical profile of certain plant extracts. For instance, GC-MS analysis of the stem extract of Spermadictyon suaveolens Roxb. identified this compound as one of the 19 phytochemicals present. vjs.ac.vnvjs.ac.vn In such studies, the plant material is extracted with a suitable solvent, and the extract is analyzed by GC-MS. The components are separated based on their boiling points and polarity in the gas chromatography column, and then identified by their unique mass spectra as they are detected by the mass spectrometer. vjs.ac.vnvjs.ac.vn The identification of this compound in a natural source is noteworthy, as it is primarily considered a synthetic compound. guidechem.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 11-aminoundecanoic acid |

Vii. Environmental and Sustainability Research Aspects

Biodegradation Studies of 11-Bromoundecanoic Acid and its Derivatives

Direct and specific research on the biodegradation of this compound is not extensively documented in publicly available literature. However, insights into its potential environmental fate can be inferred from studies on related long-chain fatty acids and organobromine compounds.

Long-chain fatty acids (LCFAs) can be challenging for microbial degradation in aerobic environments. teamaquafix.com The breakdown of LCFAs typically occurs through β-oxidation, a process that can be inhibited by the length of the carbon chain and the presence of substituents. frontiersin.orgnih.gov In anaerobic conditions, the degradation of LCFAs is often more efficient and proceeds via hydrolysis. teamaquafix.com

The presence of a bromine atom on the undecanoic acid chain introduces another layer of complexity. Organobromine compounds are the most common organohalides found in nature, with marine organisms being a significant source. wikipedia.org The carbon-bromine bond can be cleaved by microbial enzymes through various dehalogenation mechanisms. mdpi.comresearchgate.net These enzymatic processes are crucial for the environmental remediation of halogenated organic compounds. frontiersin.org The biodegradability of brominated compounds can be influenced by the position and number of bromine atoms on the molecule.

While specific microbial consortia capable of degrading this compound have not been identified, the existence of bacteria that can metabolize other halogenated alkanoic acids suggests that microorganisms with the potential to degrade this compound may exist in the environment. nih.govnih.gov Research into the biodegradation of brominated flame retardants has shown that microbial consortia can completely degrade these complex molecules, often requiring an additional carbon source to support microbial growth. mdpi.com

Future research in this area would need to focus on isolating and characterizing microbial strains or consortia that can utilize this compound as a substrate. Understanding the enzymatic pathways involved in the dehalogenation and subsequent metabolism of the undecanoic acid backbone would be essential for assessing its environmental persistence and developing potential bioremediation strategies.

Eco-Friendly Synthetic Methodologies

Efforts to develop more sustainable chemical manufacturing processes have led to research into eco-friendly synthetic methodologies for this compound and its precursors. A key focus is the improvement of efficiency and the reduction of waste and hazardous substance use.

Traditionally, this compound is synthesized from undecenoic acid, which is derived from castor oil, a renewable feedstock. nih.govsemanticscholar.org One patented method involves the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide and the absence of free oxygen. google.com This process was developed to improve the yield and purity of this compound compared to earlier methods that produced significant amounts of the 10-bromo isomer and other impurities. google.com By optimizing reaction conditions, this method reduces the formation of byproducts, which is a step towards a more atom-economical and "greener" synthesis.

More recent innovations in the production of this compound have focused on improving the post-reaction processing to reduce environmental impact. One such method employs direct freezing crystallization to purify the product. patsnap.comgoogle.com This technique is reported to significantly reduce the large volumes of water typically required for washing and purification, thereby minimizing wastewater generation and lowering production costs. patsnap.com

The following table summarizes the key features of these synthetic methodologies from an environmental perspective:

| Methodology | Key Features | Potential Environmental Benefits |

| Peroxide-Mediated Hydrobromination | Reaction of undecenoic acid with HBr in the absence of oxygen. | Higher yield of the desired 11-bromo isomer, reducing byproduct formation. |

| Direct Freezing Crystallization | Purification of the reaction mixture by freezing. | Reduced water consumption and wastewater generation. |